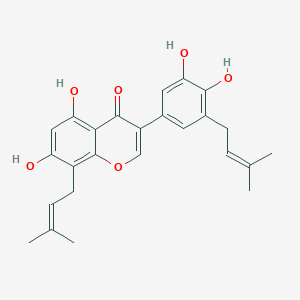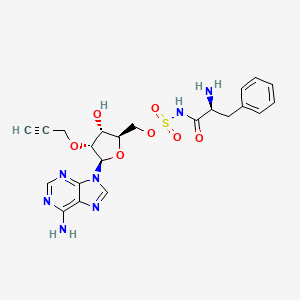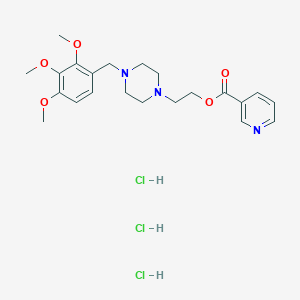
Ninerafaxstat trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ninerafaxstat-Trihydrochlorid ist eine neuartige, in der Entwicklung befindliche Verbindung, die in erster Linie zur Behandlung von Herz-Kreislauf-Erkrankungen entwickelt wurde. Sie soll den zellulären Energiestoffwechsel verbessern, indem sie die Energiemenge erhöht, die pro Sauerstoffmolekül, das verbraucht wird, produziert wird. Diese Verbindung befindet sich derzeit in klinischen Studien, um ihre Wirksamkeit und Sicherheit bei der Behandlung von Erkrankungen wie nicht-obstruktiver hypertropher Kardiomyopathie, stabiler Angina pectoris und Herzinsuffizienz im Frühstadium mit erhaltener Ejektionsfraktion zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die spezifischen Synthesewege und Reaktionsbedingungen für Ninerafaxstat-Trihydrochlorid sind nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung ihrer Kernstruktur umfassen, gefolgt von der Addition von Hydrochloridgruppen zur Bildung des Trihydrochloridsalzes .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Ninerafaxstat-Trihydrochlorid würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von Industrie-Reaktoren, Reinigungsprozessen wie Kristallisation oder Chromatographie und strengen Qualitätskontrollmaßnahmen umfassen, um die pharmazeutischen Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ninerafaxstat-Trihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was die Struktur und Eigenschaften der Verbindung verändern kann.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was möglicherweise zu verschiedenen Derivaten der Verbindung führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate erzeugen, während die Reduktion reduzierte Formen der Verbindung liefern kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten mit möglicherweise unterschiedlichen pharmakologischen Eigenschaften führen .
Wissenschaftliche Forschungsanwendungen
Ninerafaxstat-Trihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung des Energiestoffwechsels und der Auswirkungen verschiedener chemischer Modifikationen verwendet.
Biologie: Untersucht für seine Rolle in der zellulären Energieproduktion und den Stoffwechselwegen.
Medizin: Befindet sich in klinischen Studien zur Behandlung von Herz-Kreislauf-Erkrankungen durch Verbesserung der myokardialen Stoffwechseleffizienz.
Wirkmechanismus
Ninerafaxstat-Trihydrochlorid wirkt als partieller Hemmer der Fettsäureoxidation. Es verschiebt die myokardiale Substratverwertung zugunsten der Glukoseoxidation und erzeugt so mehr ATP pro Einheit des verbrauchten Sauerstoffs. Dies erhöht die myokardiale Stoffwechseleffizienz und verbessert die kardiale Energetik. Die Verbindung zielt auf mitochondriale Pfade ab und verbessert die Energieproduktion, was entscheidend ist für die Behandlung von Erkrankungen wie nicht-obstruktiver hypertropher Kardiomyopathie und Herzinsuffizienz mit erhaltener Ejektionsfraktion .
Wirkmechanismus
Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trimetazidin: Ein weiterer partieller Hemmer der Fettsäureoxidation, der zur Behandlung von Angina pectoris eingesetzt wird.
Ranolazin: Wird bei chronischer Angina pectoris eingesetzt, beeinflusst ebenfalls den myokardialen Energiestoffwechsel.
Perhexilin: Ein metabolischer Modulator, der Carnitin-Palmitoyltransferase hemmt.
Einzigartigkeit
Ninerafaxstat-Trihydrochlorid ist einzigartig in seinem spezifischen Wirkmechanismus und seinem Potenzial, die myokardiale Stoffwechseleffizienz effektiver zu verbessern als andere ähnliche Verbindungen. Seine Entwicklung für nicht-obstruktiver hypertropher Kardiomyopathie und Herzinsuffizienz mit erhaltener Ejektionsfraktion unterscheidet es von anderen metabolischen Modulatoren .
Eigenschaften
CAS-Nummer |
2311824-72-1 |
|---|---|
Molekularformel |
C22H32Cl3N3O5 |
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |
InChI |
InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |
InChI-Schlüssel |
XDBODYSZDLGFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


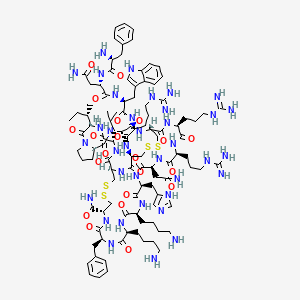
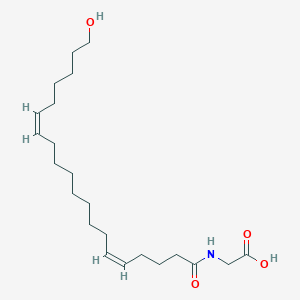

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
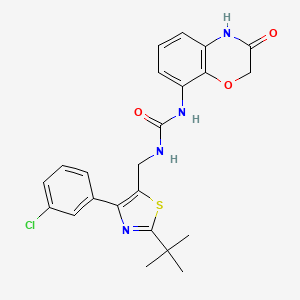

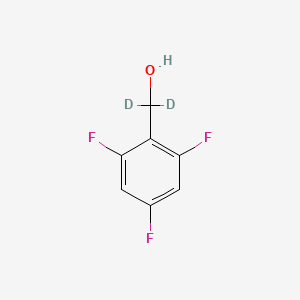

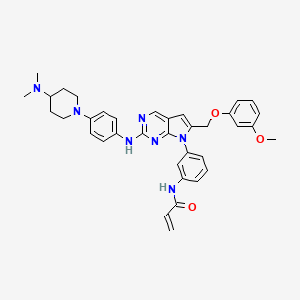
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
